4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine
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Overview
Description
4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a pyridine ring attached to an isoquinoline core, with additional methyl groups enhancing its chemical properties.
Preparation Methods
The synthesis of 4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to yield the desired compound. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine can be compared with other isoquinoline derivatives, such as:
4,4-Dimethyl-2,2’-bipyridyl: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate: Another heterocyclic compound with a pyridine ring, used in different chemical and biological studies.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H21N3 |
---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
4,4-dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine |
InChI |
InChI=1S/C17H21N3/c1-17(2)12-20(10-13-4-3-7-19-9-13)11-14-8-15(18)5-6-16(14)17/h3-9H,10-12,18H2,1-2H3 |
InChI Key |
WVLBLPHZTHHGST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC2=C1C=CC(=C2)N)CC3=CN=CC=C3)C |
Origin of Product |
United States |
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